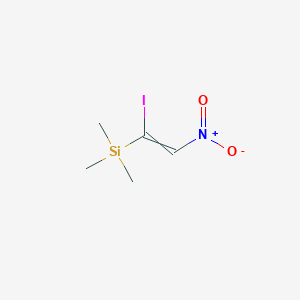
2-Butyl-5-(hex-1-YN-1-YL)tellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-(hex-1-YN-1-YL)tellurophene is a chemical compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes. Tellurophenes have gained interest due to their unique properties, such as narrow band gaps, low LUMO levels, high charge carrier mobilities, and redox capabilities . These properties make them valuable in various applications, including organic electronics and materials science.
Métodos De Preparación
The synthesis of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be achieved through several methods. One common approach involves the sequential electrophilic telluration of C(sp2)–Zn and C(sp2)–H bonds with tellurium(IV) chlorides . This method allows for the construction of functionalized tellurophenes. Another method involves the cyclization of 1,3-diyne with sodium telluride
Análisis De Reacciones Químicas
2-Butyl-5-(hex-1-YN-1-YL)tellurophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield telluroxides, while substitution reactions can introduce different functional groups onto the tellurophene ring .
Aplicaciones Científicas De Investigación
2-Butyl-5-(hex-1-YN-1-YL)tellurophene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex tellurophene derivatives . In materials science, its unique electronic properties make it valuable for the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells . In biology and medicine, tellurophenes are being explored for their potential use in drug delivery systems and as therapeutic agents due to their redox properties .
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-(hex-1-YN-1-YL)tellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, such as its use in electronic devices or as a therapeutic agent .
Comparación Con Compuestos Similares
2-Butyl-5-(hex-1-YN-1-YL)tellurophene can be compared with other similar compounds, such as thiophenes and selenophenes. While thiophenes and selenophenes also have applications in organic electronics, tellurophenes offer unique advantages due to their lower LUMO levels and higher charge carrier mobilities . Similar compounds include 2-Butyl-5-(hex-1-YN-1-YL)thiophene and 2-Butyl-5-(hex-1-YN-1-YL)selenophene . The presence of tellurium in tellurophenes provides distinct redox properties that are not observed in their sulfur and selenium analogues .
Propiedades
Número CAS |
920977-27-1 |
|---|---|
Fórmula molecular |
C14H20Te |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
2-butyl-5-hex-1-ynyltellurophene |
InChI |
InChI=1S/C14H20Te/c1-3-5-7-8-10-14-12-11-13(15-14)9-6-4-2/h11-12H,3-7,9H2,1-2H3 |
Clave InChI |
BUBCSTLTPRIBSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=C([Te]1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
![Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate](/img/structure/B12631571.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
